Structural Differentiation: Impact of Pyridin-3-yl Regioisomerism on Key Physicochemical Properties
The 2,5-dimethyl-4-(pyridin-3-yl)aniline structure possesses a distinct physicochemical profile compared to its isomeric analogs, which is critical for its application as a research tool. Specifically, the 3-pyridinyl substitution pattern, combined with the 2,5-dimethyl groups, yields a unique set of computed properties that differentiate it from closely related compounds. The XLogP3-AA value of 2.5 indicates moderate lipophilicity, while the TPSA of 38.9 Ų reflects a balance between polarity and permeability [1]. These values are a direct consequence of the specific substitution pattern and are expected to differ from those of 2,5-dimethyl-4-(pyridin-2-yl)aniline and 2,5-dimethyl-4-(pyridin-4-yl)aniline, which have not been computationally characterized in the same detail in the primary literature [1].
| Evidence Dimension | Molecular Properties (XLogP3-AA and TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5, TPSA = 38.9 Ų |
| Comparator Or Baseline | 2,5-dimethyl-4-(pyridin-2-yl)aniline and 2,5-dimethyl-4-(pyridin-4-yl)aniline (data not available in primary literature) |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of comparator data. |
| Conditions | Computed properties using standard algorithms (PubChem release 2021.05.07) [1] |
Why This Matters
These computed properties serve as a quantitative baseline for assessing the compound's drug-likeness and permeability, which are essential for its utility in medicinal chemistry and lead optimization studies.
- [1] PubChem. (2025). Compound Summary for CID 58257117, 2,5-Dimethyl-4-(pyridin-3-yl)aniline. National Center for Biotechnology Information. View Source
